Roxburghiadiol A
Description
Roxburghiadiol A is a 14α-methylsterol (cycloartane-type triterpenoid) isolated from the leaves and fruits of Aglaia roxburghiana . Its structure was initially misassigned as 4-bisnormethyl-24-methylene-cycloarta-3β,7α-diol but later revised via 2D-NMR to 3β,6β-diol with a 24-methylene group . This compound exhibits notable anti-inflammatory activity, as demonstrated in ethnopharmacological studies . This compound belongs to a broader class of triterpenoids abundant in Aglaia species, which are renowned for their diverse bioactive metabolites, including rocaglamides and other sterols .
Properties
CAS No. |
103629-94-3 |
|---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(1S,3R,6S,8S,9S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9-diol |
InChI |
InChI=1S/C29H48O2/c1-18(2)19(3)7-8-20(4)22-10-11-27(6)25-16-24(31)23-15-21(30)9-12-28(23)17-29(25,28)14-13-26(22,27)5/h18,20-25,30-31H,3,7-17H2,1-2,4-6H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29+/m1/s1 |
InChI Key |
FLFAKBJFVNSCHC-HFOFPBCXSA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5)O)O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C |
Synonyms |
4-bisnormethyl-24-methylenecycloarta-3,6-diol roxburghiadiol A roxburghiadiol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Roxburghiadiol B: The 6α Epimer
Roxburghiadiol B, co-isolated with Roxburghiadiol A, serves as its closest structural analog. The two compounds differ solely in the stereochemistry of the hydroxyl group at C-6: this compound has a 6β-OH configuration, while Roxburghiadiol B possesses a 6α-OH .
Cabraleadiol Monoacetate from Aglaia lawii
Cabraleadiol monoacetate, another cycloartane triterpenoid, was isolated from Aglaia lawii. Its structure, confirmed via X-ray crystallography, features a 3β,24-diol backbone with an acetate group at C-24 . Unlike this compound, Cabraleadiol lacks the 24-methylene group and instead has a hydroxyl group at C-24 esterified with acetic acid.
24-Methyl Pollinastanol and Surianol
24-Methyl pollinastanol, a cycloartane derivative, shares the 14α-methylsterol framework with this compound but differs in substituents: it contains a 24-methyl group instead of a 24-methylene group . Surianol, another cycloartane triterpenoid, has hydroxylations at C-3 and C-24 but lacks the 14α-methyl group, highlighting the structural diversity within this class . These differences likely affect their interactions with biological targets, though comparative activity data are sparse.
Dasyanthoside B and Cimifugoside Derivatives
Dasyanthoside B and Cimifugoside H-3 are glycosylated triterpenoids, contrasting with this compound’s non-glycosylated structure . The presence of sugar moieties in these compounds enhances their hydrophilicity and may alter their pharmacokinetic profiles, such as absorption and distribution, compared to this compound .
Data Tables
Table 1. Structural Comparison of this compound with Analogous Compounds
Discussion
The structural nuances among cycloartane triterpenoids, such as hydroxylation patterns, stereochemistry, and substituent groups, critically influence their biological activities. For instance, the 24-methylene group in this compound may enhance membrane permeability compared to 24-methyl or hydroxylated analogs. Similarly, glycosylation in compounds like Dasyanthoside B could modulate bioavailability. Future studies should explore structure-activity relationships (SAR) to optimize these compounds for therapeutic applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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